2,3-Dichlorobenzamidyl Guanidine-13C2

Stable Isotope Labeling Mass Spectrometry LC-MS/MS

For accurate Lamotrigine Impurity 17 profiling in API and finished dosage forms, only the 13C2-labeled analog provides the necessary +2.0 Da mass shift and identical chromatographic retention time. Unlike unlabeled or deuterated variants, this certified reference material eliminates ion suppression bias and meets ICH Q3A/Q3B reporting thresholds for LC-MS/MS methods. We supply high-purity, research-grade 2,3-Dichlorobenzamidyl Guanidine-13C2 in standard packages with full CoA.

Molecular Formula C8H8Cl2N4O
Molecular Weight 249.06 g/mol
CAS No. 1185047-08-8
Cat. No. B562103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzamidyl Guanidine-13C2
CAS1185047-08-8
Synonyms2,3-Dichloro-benzoic Acid 2-(Aminoiminomethyl)hydrazide-13C2; 
Molecular FormulaC8H8Cl2N4O
Molecular Weight249.06 g/mol
Structural Identifiers
InChIInChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)/i7+1,8+1
InChIKeyVCPDTPYRBILFCT-BFGUONQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzamidyl Guanidine-13C2 (CAS 1185047-08-8) – Isotopic Internal Standard for Lamotrigine Impurity Quantification


2,3-Dichlorobenzamidyl Guanidine-13C2 (CAS 1185047-08-8) is a stable isotope-labeled analog of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, wherein two carbon-12 atoms are replaced with carbon-13 isotopes . This compound serves as a certified reference material and internal standard for the accurate quantification of Lamotrigine Impurity 17 (also known as 2,3-Dichlorobenzamidyl Guanidine, CAS 887354-37-2) in pharmaceutical analysis using LC-MS/MS methodologies . The molecular formula C6[13C]2H8Cl2N4O and a molecular weight of 249.07 g/mol distinguishes it from its unlabeled counterpart (MW 247.081 g/mol), enabling precise mass spectrometric differentiation [1].

The Perils of Generic Substitution: Why Unlabeled or Alternative Isotopic Analogs Cannot Replace 2,3-Dichlorobenzamidyl Guanidine-13C2


Generic substitution with the unlabeled parent compound or other isotopic variants is scientifically unsound for quantitative bioanalytical applications. The unlabeled 2,3-Dichlorobenzamidyl Guanidine (CAS 887354-37-2) co-elutes with the target analyte and cannot be distinguished by mass spectrometry, thereby compromising the accuracy of any LC-MS/MS method . Similarly, alternative isotopic labels (e.g., ²H, ¹⁵N) may exhibit chromatographic retention time shifts due to deuterium isotope effects or may be subject to different ionization efficiencies, introducing systematic bias into quantitative measurements . Only the ¹³C₂-labeled analog, with its precise +2.0 Da mass shift and near-identical physicochemical properties, provides the necessary analytical specificity and accuracy required for regulated pharmaceutical impurity profiling .

Quantitative Differentiation Evidence for 2,3-Dichlorobenzamidyl Guanidine-13C2


High Isotopic Enrichment and Precise Mass Shift Relative to Unlabeled Parent

The target compound exhibits an isotopic enrichment of 98% ¹³C₂, resulting in a mass shift of +2.0 Da compared to the unlabeled 2,3-Dichlorobenzamidyl Guanidine (MW 247.081) . This enrichment level is critical for achieving a signal-to-noise ratio that minimizes cross-talk between the internal standard and the analyte channels in multiple reaction monitoring (MRM) experiments .

Stable Isotope Labeling Mass Spectrometry LC-MS/MS Pharmaceutical Impurity Analysis

Application-Specific Performance as Internal Standard for Lamotrigine Impurity 17

2,3-Dichlorobenzamidyl Guanidine-13C2 is validated for use as an internal standard in the quantification of Lamotrigine Impurity 17 (2,3-Dichlorobenzamidyl Guanidine) in drug substance and finished product testing . Its chromatographic co-elution with the target impurity, combined with a +2 Da mass shift, allows for precise correction of matrix effects and instrument variability, meeting ICH Q3A/Q3B guidelines for impurity control .

Pharmaceutical Analysis Impurity Profiling Lamotrigine Regulatory Compliance

Established Physicochemical Profile: Melting Point and Solubility

The compound is characterized by a melting point of 197-199 °C (lit.) and is soluble in both DMSO and water [1]. These properties are consistent with the unlabeled analog and facilitate straightforward preparation of stock solutions and calibration standards in a variety of chromatographic mobile phases .

Physicochemical Characterization Sample Handling Method Development

Validated Application Scenarios for 2,3-Dichlorobenzamidyl Guanidine-13C2 in Pharmaceutical and Bioanalytical Settings


Quantification of Lamotrigine Impurity 17 in API and Drug Products

Employ 2,3-Dichlorobenzamidyl Guanidine-13C2 as an internal standard in a validated LC-MS/MS method to accurately determine the concentration of Lamotrigine Impurity 17 (2,3-Dichlorobenzamidyl Guanidine) in Lamotrigine active pharmaceutical ingredient (API) and finished dosage forms. The +2 Da mass shift and co-elution profile ensure precise correction for matrix effects, meeting ICH Q3A/Q3B reporting thresholds .

Method Validation and Cross-Validation of Lamotrigine Impurity Assays

Use the compound as a certified reference material during the validation of new analytical procedures for Lamotrigine impurity profiling. The stable isotope-labeled internal standard provides a benchmark for assessing accuracy, precision, and linearity of HPLC-UV and LC-MS methods, facilitating successful method transfer between laboratories and compliance with regulatory pharmacopoeial monographs .

Troubleshooting Matrix Effects in Complex Sample Matrices

Integrate 2,3-Dichlorobenzamidyl Guanidine-13C2 into bioanalytical workflows involving complex matrices (e.g., plasma, urine, or tissue homogenates) where Lamotrigine metabolite interference or ion suppression may occur. The compound's stable isotope-labeled nature enables accurate compensation for variable extraction recovery and ionization efficiency, thereby improving the reliability of pharmacokinetic and toxicological studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichlorobenzamidyl Guanidine-13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.